2-(4-Bromophenyl)-3-methylmorpholine

Description

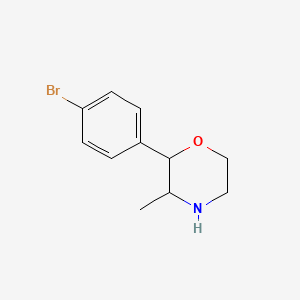

2-(4-Bromophenyl)-3-methylmorpholine (CAS: 1955540-71-2) is a chiral morpholine derivative with a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . The compound features a morpholine ring substituted at the 2-position with a 4-bromophenyl group and at the 3-position with a methyl group. Its stereochemistry is designated as rac-(2R,3R)-trans, indicating a racemic mixture of enantiomers with specific spatial configurations . The bromine atom enhances lipophilicity and may influence receptor binding or metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name |

2-(4-bromophenyl)-3-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXJFYRBAJTHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-methylmorpholine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-methylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, in the presence of a base like potassium carbonate

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced bromophenyl derivatives

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

2-(3-Fluorophenyl)-3-methylmorpholine (3-FPM; CAS: 1350768-28-3)

- Molecular Formula: C₁₁H₁₄FNO

- Molecular Weight : 195.23 g/mol

- Key Differences: Replaces bromine with fluorine at the phenyl ring’s 3-position. Fluorine’s smaller size and electronegativity reduce steric bulk and lipophilicity (logP ≈ 1.8 vs.

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine Hydrochloride (CAS: 952290-08-3)

- Molecular Formula: C₁₂H₁₄BrClNO·HCl

- Molecular Weight : 347.52 g/mol

- Key Differences : Substitutes the bromophenyl group as a benzyl substituent on the morpholine nitrogen and adds a chlorine atom. The hydrochloride salt improves aqueous solubility, while the benzyl group introduces conformational flexibility, possibly affecting target selectivity .

Heterocyclic Analogs

Pyridazin-3(2H)-one Derivatives (e.g., FPR2 Agonists)

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Key Differences: Replaces morpholine with a pyridazinone core, which contains two nitrogen atoms. This heterocycle enhances hydrogen-bonding capacity and electron-deficient character, critical for FPR2 receptor activation and neutrophil chemotaxis .

1,3-Oxazole Derivatives

- Example : 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one

Physicochemical and Pharmacokinetic Properties

| Compound | CAS | Molecular Weight (g/mol) | logP (Estimated) | Solubility | Key Structural Features |

|---|---|---|---|---|---|

| 2-(4-Bromophenyl)-3-methylmorpholine | 1955540-71-2 | 256.14 | ~2.5 | Low (free base) | Bromophenyl, methyl-morpholine |

| 3-FPM | 1350768-28-3 | 195.23 | ~1.8 | Moderate | Fluorophenyl, methyl-morpholine |

| 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine HCl | 952290-08-3 | 347.52 | ~3.0 | High (salt form) | Bromo/chloro-benzyl, morpholine-HCl |

| Pyridazinone FPR2 Agonist | - | ~450 | ~3.2 | Low | Pyridazinone, methoxybenzyl, bromophenyl |

Biological Activity

2-(4-Bromophenyl)-3-methylmorpholine is a morpholine derivative characterized by a bromophenyl group and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. The presence of the bromine atom enhances its reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHBrN

- Molecular Weight : 240.12 g/mol

The morpholine ring contributes to the compound's solubility and interaction with biological targets, while the bromophenyl group is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

- Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity. This is crucial for its pharmacological effects and therapeutic applications.

- Receptor Modulation : The compound may influence receptor activity, contributing to its overall biological profile.

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This binding can lead to:

- Inhibition of Metabolic Enzymes : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Modulation of Receptor Activity : By interacting with receptors, it can alter signaling pathways that are pivotal in various biological functions.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Table 2: MIC Values Against Various Strains

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and materials science due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.